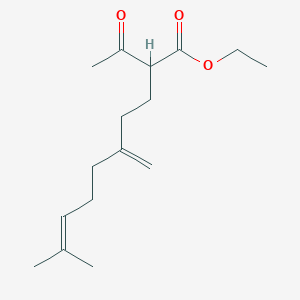
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester is a complex organic compound with a unique structure. It contains a total of 44 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Análisis De Reacciones Químicas
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in studies related to cell signaling and metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves the modulation of enzymatic activity and the alteration of cellular processes. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparación Con Compuestos Similares
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester can be compared with similar compounds such as:
9-Octadecenoic acid, methyl ester: This compound has a similar structure but differs in the length of the carbon chain and the presence of different functional groups.
2-Decenoic acid, methyl ester: This compound has a similar carbon chain length but differs in the position of the double bonds and functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
81762-98-3 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-9-methyl-5-methylidenedec-8-enoate |
InChI |
InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,15H,4,6-7,9-11H2,1-3,5H3 |
Clave InChI |
DLENNQWGTDKJCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=C)CCC=C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


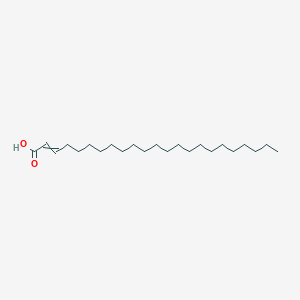
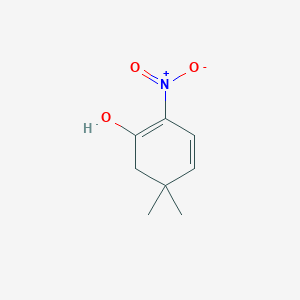

![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
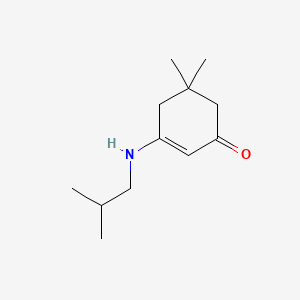
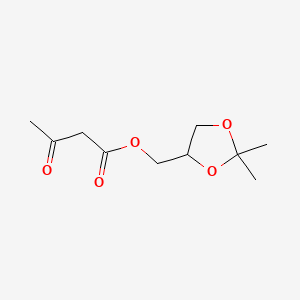
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
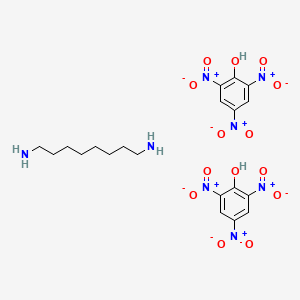
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
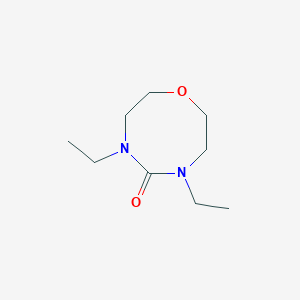
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
